N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Description
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a fused thienopyrazole core substituted with a tert-butyl group and a benzamide moiety.
Propriétés
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-16(2,3)19-14(12-9-21-10-13(12)18-19)17-15(20)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNLSAACPXBERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound belonging to the class of thienopyrazoles. This compound has garnered attention due to its diverse biological activities, which include potential therapeutic applications in various medical fields. The following sections delve into its synthesis, mechanisms of action, biological activity, and relevant case studies.
Synthesis
The synthesis of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide typically involves several key steps:
- Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
- Introduction of the tert-Butyl Group : This step utilizes alkylation reactions with tert-butyl halides in the presence of a base to introduce the tert-butyl group.
- Coupling with Benzamide : The final step involves coupling the thieno[3,4-c]pyrazole intermediate with a benzamide derivative using coupling reagents like EDCI or DCC.
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biological processes, thereby modulating metabolic pathways.
- Receptor Modulation : The compound can interact with cellular receptors to influence signal transduction pathways.
- Gene Expression Alteration : It may affect gene expression related to cell growth, differentiation, and apoptosis.
Biological Activity
Research indicates that N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide possesses various biological activities:
Antifungal Activity
The compound has demonstrated effectiveness against multiple fungal strains, indicating potential applications in treating fungal infections.
Antibacterial Properties
The thieno[3,4-c]pyrazole moiety has been associated with antibacterial activity against certain bacterial strains. This suggests its potential use in developing antibacterial agents.
Inhibition of Phosphodiesterase (PDE)
As a phosphodiesterase inhibitor, it may play a role in reducing inflammation and modulating immune responses. PDE inhibitors have been explored for their therapeutic potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Case Studies
Several studies have explored the biological activity of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide:
- In Vitro Studies : Various in vitro assays have shown that this compound exhibits significant inhibition of specific enzymes linked to inflammatory processes. For instance, it has been tested against phosphodiesterase enzymes with promising results indicating potential anti-inflammatory effects.
- In Vivo Studies : Animal models treated with this compound exhibited reduced symptoms associated with asthma and other inflammatory conditions. The studies indicated a dose-dependent response in alleviating airway hyperreactivity and improving lung function metrics .
Summary Table of Biological Activities
Comparaison Avec Des Composés Similaires
Structural Analogues in the Benzamide-Pyrazole Family
Several pyrazole-based benzamide derivatives have been synthesized and characterized, providing a basis for comparison:
Table 1: Key Structural and Analytical Comparisons
Key Observations:
Core Heterocycle Variations: The target compound contains a thieno[3,4-c]pyrazole core, whereas analogs like 10d-3-2 and 10d-8 feature simpler pyrazole rings fused to benzene or thiophene systems. The thienopyrazole core enhances aromaticity and may influence electronic properties and binding interactions . Derivatives such as 4-bromo-N-[2-(4-methoxyphenyl)-...]benzamide () retain the thienopyrazole system but introduce electron-withdrawing (bromo) and electron-donating (methoxy) substituents, which could modulate solubility and reactivity .
Halogenated Benzamides: The 4-chloro () and 4-bromo () variants introduce electronegative substituents, which may enhance intermolecular interactions (e.g., halogen bonding) in biological systems . Nitrophenyl and Methoxyphenyl Groups: Analogs like 10d-8 (4-nitrophenyl) and (4-methoxyphenyl) demonstrate how electron-deficient or -rich aryl groups impact electronic density and redox properties .
Physicochemical Properties: Melting Points: Compound 10d-3-2 exhibits a melting point of 105–106°C, suggesting moderate crystallinity influenced by the phenyl and tert-butyl groups . Elemental Analysis: Minor deviations in found vs. calculated values (e.g., 10d-3-2: C 75.50% vs. 75.65%) indicate high purity, typical of well-characterized synthetic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
